molecular formula C25H26N4O3 B13442468 N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide

N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide

Cat. No.: B13442468
M. Wt: 430.5 g/mol
InChI Key: PXYMYAJOJMLOQT-SMIHKQSGSA-N
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Description

N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide is a complex organic compound with a molecular formula of C25H26N4O3 and a molecular weight of 430.5 g/mol This compound is notable for its intricate structure, which includes a cyclopropane ring, a hydroxyoxolane ring, and bis[(3-cyanophenyl)methyl]amino groups

Preparation Methods

The synthesis of N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydroxyoxolane ring: This step typically involves the reaction of a suitable diol with an epoxide under acidic or basic conditions.

    Introduction of the bis[(3-cyanophenyl)methyl]amino groups: This step involves the reaction of the hydroxyoxolane intermediate with 3-cyanobenzylamine in the presence of a suitable catalyst.

Chemical Reactions Analysis

N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the oxolane ring can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific properties, such as conductivity or optical activity.

    Biological Studies: This compound can be used as a probe or ligand in biological studies to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-[[(2R,3S)-8-(3-cyanophenyl)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyl-4-oxanecarboxamide: This compound has a similar bis[(3-cyanophenyl)methyl]amino group but differs in the core structure and functional groups.

    N-[[(2R,3S)-8-(4-cyanophenyl)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-2-methoxy-N-methylacetamide: This compound also contains a cyanophenyl group but has different substituents and a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

N-[[(2R,3S,4R)-4-[bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C25H26N4O3/c26-11-17-3-1-5-19(9-17)14-29(15-20-6-2-4-18(10-20)12-27)22-16-32-23(24(22)30)13-28-25(31)21-7-8-21/h1-6,9-10,21-24,30H,7-8,13-16H2,(H,28,31)/t22-,23-,24+/m1/s1

InChI Key

PXYMYAJOJMLOQT-SMIHKQSGSA-N

Isomeric SMILES

C1CC1C(=O)NC[C@@H]2[C@H]([C@@H](CO2)N(CC3=CC(=CC=C3)C#N)CC4=CC(=CC=C4)C#N)O

Canonical SMILES

C1CC1C(=O)NCC2C(C(CO2)N(CC3=CC(=CC=C3)C#N)CC4=CC(=CC=C4)C#N)O

Origin of Product

United States

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